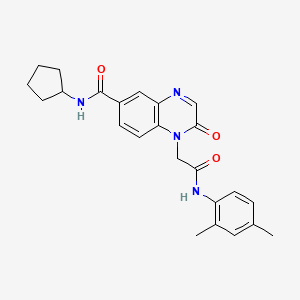

N-cyclopentyl-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of cycloalkane, which are cyclic hydrocarbons . It also seems to contain an imidazole ring, which is a type of nitrogen-containing heterocycle .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely exhibit interesting chemical properties due to the presence of the imidazole and quinoxaline rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring, for example, is known to participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research in this area focuses on synthesizing new derivatives with potential biological activities. For instance, the synthesis of novel 1,2-functionally-substituted compounds, including various spirocyclic and dihydroquinoline derivatives, indicates a methodological approach that could be relevant for synthesizing and modifying the structure of "N-cyclopentyl-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide" to enhance its biological properties or to study its interaction with biological targets (Aghekyan et al., 2009).

Potential as Anticancer Pharmacophores

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating the potential of structurally complex compounds as leads for anticancer drug development (Kumar et al., 2009). This suggests that "this compound" could be investigated for similar biological activities, focusing on its interaction with cancer cells.

Antibacterial Activity and Copper-Catalyzed Reactions

The compound's potential involvement in copper-catalyzed amination of aryl halides to primary (hetero)aryl amines, demonstrating efficient reactions under mild conditions, hints at its utility in synthesizing amines (Jiang et al., 2020). This could be particularly relevant for developing new antibacterial agents, where modifications to the quinolone core have been shown to improve potency and reduce adverse drug interactions (Miyamoto et al., 1990).

Mecanismo De Acción

Target of Action

The compound contains a quinoxaline moiety, which is a type of nitrogen-containing heterocycle. Compounds with this scaffold have been known to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The exact mode of action would depend on the specific target of the compound. For example, if the compound acts as a kinase inhibitor, it might bind to the active site of the kinase, preventing it from phosphorylating its substrates and thus inhibiting its activity .

Biochemical Pathways

Again, the affected pathways would depend on the specific target of the compound. If the compound acts as a kinase inhibitor, it could affect a variety of cellular signaling pathways, given the central role of kinases in cell signaling .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound acts as a kinase inhibitor, it could lead to the downregulation of certain signaling pathways, potentially leading to effects such as slowed cell growth or induced cell death .

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-15-7-9-19(16(2)11-15)27-22(29)14-28-21-10-8-17(12-20(21)25-13-23(28)30)24(31)26-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,26,31)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFDVJQOZZLSMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2944829.png)

![2-Phenylmethoxy-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2944831.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2944837.png)

![N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2944838.png)

![ethyl (2E)-2-[(3-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B2944845.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2944849.png)